Benzoic acid;hex-3-ene-1,6-diol
Description
Structure
2D Structure
Properties
CAS No. |
629645-93-8 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
benzoic acid;hex-3-ene-1,6-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6-8/h1-5H,(H,8,9);1-2,7-8H,3-6H2 |
InChI Key |
VSNQJHOCKLFJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)C=CCCO |
Origin of Product |
United States |
Synthetic Methodologies for Benzoic Acid and Hex 3 Ene 1,6 Diol Systems
Synthesis and Stereoselective Preparation of Hex-3-ene-1,6-diol (B8789558)
Hex-3-ene-1,6-diol is a bifunctional molecule featuring a central carbon-carbon double bond and terminal hydroxyl groups, making it a valuable building block. Its synthesis can be approached through several classic and advanced organic transformations.
Hydroboration-Oxidation Routes for Diol Synthesis
Hydroboration-oxidation is a well-established, two-step method for the anti-Markovnikov hydration of alkenes. The process involves the syn-addition of a boron-hydrogen bond across the double bond, followed by oxidation to replace the boron atom with a hydroxyl group. orgsyn.org While this reaction is typically used to convert a single alkene into an alcohol, its principles can be applied to precursors of hex-3-ene-1,6-diol. For instance, the hydroboration of a suitable diene, followed by oxidation, can yield the desired diol. The reaction typically employs borane (B79455) (BH₃) or its complexes, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. orgsyn.orgnih.gov The hydroboration of terminal olefins, in particular, is a highly selective method for producing primary alcohols. orgsyn.org
The stereochemical course of the hydroboration reaction is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. The subsequent oxidation step occurs with retention of configuration at the carbon atom. orgsyn.org In the context of cyclic systems like Δ⁵-steroids, the hydroboration of the double bond followed by oxidation yields diols, with the stereochemistry influenced by steric factors within the molecule. nih.gov
Epoxidation and Acid-Catalyzed Ring-Opening Strategies for Diol Production
A common strategy for producing diols from alkenes involves a two-step sequence: epoxidation followed by ring-opening. The initial epoxidation of the alkene creates a strained, three-membered ether ring (epoxide). This is often achieved using peroxy acids. The subsequent ring-opening of the epoxide with water, typically under acidic conditions (acid-catalyzed hydrolysis), yields a diol. khanacademy.orgyoutube.com
The acid-catalyzed ring-opening is a crucial step that proceeds via nucleophilic attack of water on the protonated epoxide. youtube.com This process results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. khanacademy.org The reactivity and regioselectivity of the ring-opening can be influenced by the structure of the epoxide and the strength of the Lewis acid catalyst. Studies on cyclohexene (B86901) oxide have shown that the reaction barrier decreases with increasing acidity of the catalyst (e.g., H⁺ > Li⁺ > Na⁺), making the reaction more efficient. acs.org This methodology is widely applicable for converting alkenes into trans-diols. khanacademy.org
Advanced Approaches for Stereochemical Control in Unsaturated Diol Synthesis
Achieving precise control over the stereochemistry of unsaturated diols is critical for the synthesis of complex natural products and chiral molecules. Modern synthetic methods offer sophisticated strategies to control both diastereoselectivity and enantioselectivity.
One advanced approach involves the use of organometallic intermediates. A highly diastereoselective one-pot synthesis of cis-3-hexene-1,6-diols has been developed using an organozinc intermediate. nih.gov This method involves the hydroboration of a terminal alkyne, transmetalation to a divinylzinc (B3045688) species, and subsequent trapping with aldehydes or ketones to produce the diols with excellent control over four stereocenters and the double bond geometry. nih.gov
Ruthenium catalysis has also been employed for the C-C coupling of alkynes and vicinal diols to produce β,γ-unsaturated ketones, which are precursors to other functionalized molecules. nih.gov These reactions demonstrate high regioselectivity and good control of alkene geometry. Furthermore, iridium-catalyzed annulation strategies have been developed to synthesize alicyclic ketones from diols, showcasing high levels of stereoselectivity. researchgate.net Rhenium-catalyzed stereoselective transposition of specific homoallylic alcohols can also yield acetals of 2-methyl-1,3-syn-diols with high diastereoselectivity. rsc.org
| Methodology | Catalyst/Reagent System | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Diastereoselective Diol Synthesis | Organozinc intermediate (from alkyne hydroboration) | One-pot synthesis of cis-3-hexene-1,6-diols | High diastereoselectivity over four stereocenters | nih.gov |
| Alkyne-Diol Coupling | Ru₃(CO)₁₂ / PCy₃ | Formation of α-hydroxy-β,γ-unsaturated ketones | Complete regioselectivity and good to complete E/Z control | nih.gov |
| Allylic Alcohol Transposition | Re₂O₇ (1 mol%) | Conversion of δ-hydroxymethyl-homoallylic alcohols to 2-methyl-1,3-syn-diol acetals | Excellent diastereoselectivity | rsc.org |
| Ketone Synthesis via Annulation | [IrCp*Cl₂]₂ / KOH | Synthesis of alicyclic ketones from diols | High diastereoselectivity | researchgate.net |
Functionalization and Derivatization Strategies for Benzoic Acid
Benzoic acid is a versatile aromatic carboxylic acid that serves as a precursor for a multitude of functionalized molecules. Strategies for its derivatization range from the synthesis of substituted analogs to various catalytic transformations.
Synthesis of Substituted Benzoic Acid Analogs for System Modulation
The synthesis of substituted benzoic acid analogs is crucial for modulating the properties of molecules in fields like medicinal chemistry and materials science. Various synthetic routes allow for the introduction of a wide range of functional groups onto the benzene (B151609) ring.
One common approach is the oxidation of substituted toluenes or other alkylbenzenes. google.com For instance, a variety of substituted benzyl (B1604629) alcohols can be oxidized to their corresponding benzoic acids using a tertiary butyl hydroperoxide (TBHP)/oxone system with a ferric chloride catalyst under solvent-free conditions, achieving high yields. researchgate.net Another patented method describes the liquid-phase oxidation of substituted alkylbenzenes using an oxygen-containing gas with a composite catalyst of cobalt, manganese, and bromide salts, resulting in high conversion and purity. google.com
More complex analogs have been synthesized for specific biological targets. For example, sulfamoyl benzoic acid (SBA) analogues have been designed and synthesized as specific agonists for the LPA₂ receptor. nih.govacs.org The synthesis involved reacting substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides with appropriate amines. nih.gov Similarly, a novel synthetic route was developed to produce 2,5-substituted benzoic acid derivatives as dual inhibitors of Mcl-1 and Bfl-1 proteins, which are important in cancer research. nih.gov
Catalytic Approaches in Benzoic Acid Chemical Transformations
Catalysis plays a pivotal role in both the synthesis and transformation of benzoic acid. The industrial production of benzoic acid is predominantly achieved through the catalytic oxidation of toluene (B28343). This process often employs cobalt-based catalysts, such as cobalt octoate. researchgate.net Research has focused on improving this process by minimizing by-products like benzyl benzoate (B1203000) through the use of additives and optimizing reaction conditions, such as temperature and the oxygen-to-toluene ratio. researchgate.net
Innovative catalytic systems are continually being developed. A novel route for converting lignocellulosic biomass into benzoic acid involves the catalytic pyrolysis of sawdust to aromatics, followed by the liquid-phase oxidation of the resulting toluene-rich fraction. researchgate.netaip.org Using a MnO₂/NHPI catalyst, a benzoic acid selectivity of 85.1 C-mol% was achieved with nearly complete toluene conversion. researchgate.netaip.org Other studies have investigated MnOx/SBA-15 catalysts for the solvent-free oxidation of toluene, demonstrating that catalyst composition can be tuned to selectively produce either benzoic acid or benzaldehyde. researchgate.net
Beyond its synthesis, benzoic acid can undergo further catalytic transformations. Decarboxylative C-O bond formation (hydroxylation) of benzoic acids, a traditionally challenging reaction, has been achieved at low temperatures (35 °C) using copper catalysis. nih.gov Benzoic acid can also act as a co-catalyst; theoretical studies have shown that it can accelerate the Michael reaction of pentanal and nitrostyrene (B7858105) catalyzed by diarylprolinol silyl (B83357) ether by lowering activation energies. rsc.org
| Catalyst System | Oxidant | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Cobalt octoate | Air/Oxygen | 130–165 °C | ~50% toluene conversion with 80% selectivity for benzoic acid. Additives can reduce by-product formation. | researchgate.net |
| MnO₂/NHPI | Oxygen | 100 °C, 5 h | 85.1 C-mol% selectivity for benzoic acid from sawdust-derived aromatics. | researchgate.netaip.org |
| MnOx/SBA-15 | Oxygen | Solvent-free | Catalyst with 6wt% Mn showed high efficiency and selectivity for benzoic acid. | researchgate.net |
| pSt/NHPI and Co(OAc)₂ | Molecular oxygen | Low temperature, normal pressure | Co-catalyst system can thoroughly oxidize toluene to benzoic acid with high activity and selectivity. | researchgate.net |
Esterification Reactions between Benzoic Acid and Hex-3-ene-1,6-diol
Esterification represents a fundamental reaction class for combining benzoic acid, a carboxylic acid, and hex-3-ene-1,6-diol, a di-alcohol. The reaction, known as Fischer-Speier esterification when acid-catalyzed, involves the formation of an ester and water. masterorganicchemistry.com Given that hex-3-ene-1,6-diol possesses two hydroxyl groups, the reaction can lead to a monoester, a diester, or, under polymerizing conditions, a polyester (B1180765) chain where the diol and diacid units alternate.
Catalytic Systems for Ester and Polyester Synthesis from Carboxylic Acids and Diols
The synthesis of esters from carboxylic acids and alcohols is typically slow and requires a catalyst to achieve reasonable reaction rates and yields. dergipark.org.tr A variety of catalytic systems have been developed for this purpose, ranging from traditional homogeneous acids to advanced heterogeneous and enzymatic catalysts.
Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are conventional, effective catalysts for Fischer esterification. masterorganicchemistry.comresearchgate.net However, their use can present challenges in product separation and catalyst removal. To overcome these issues, solid acid catalysts have been employed. These include ion-exchange resins like Amberlyst-15, silica (B1680970) chloride, and zeolites, which offer the advantage of easy separation from the reaction mixture and potential for recycling. dergipark.org.trorganic-chemistry.org
More recently, novel catalytic systems have demonstrated high efficiency. Deep Eutectic Solvents (DES), for instance, formed from p-toluenesulfonic acid and benzyl tri-ethyl ammonium (B1175870) chloride, have been used as a dual solvent-catalyst system for the esterification of benzoic acid with various alcohols, showing high conversions. dergipark.org.tr Metal-containing catalysts, such as those based on tin(II) or titanium compounds, are also utilized, particularly in industrial settings for producing high-purity esters. google.com For environmentally benign processes, enzyme catalysis, particularly using lipases, offers a mild and highly selective alternative for esterification reactions. google.com
| Catalyst Type | Examples | Typical Conditions | Advantages & Disadvantages |
|---|---|---|---|
| Homogeneous Brønsted Acids | H₂SO₄, p-TSA | Elevated temperature, excess alcohol | Adv: High activity, low cost. Disadv: Difficult to separate, corrosive. |
| Heterogeneous Solid Acids | Amberlyst-15, Silica Chloride, Zeolites | 50-120°C, solvent or solvent-free | Adv: Easily separated, reusable. Disadv: Lower activity than homogeneous catalysts. |
| Metal Catalysts | Tin(II) compounds, Titanium alkoxides | High temperature (160-250°C) | Adv: High purity products, effective for hindered substrates. Disadv: Potential metal contamination. |
| Enzymes | Lipases (e.g., Novozym 435) | Mild temperatures, often solvent-free | Adv: High selectivity (regio- and enantio-), environmentally friendly. Disadv: Higher cost, sensitivity to conditions. |
| Advanced Solvents/Catalysts | Ionic Liquids, Deep Eutectic Solvents (DES) | 55-75°C | Adv: High activity, potential reusability, dual solvent-catalyst role. Disadv: Cost, viscosity. |
Regioselective Esterification Strategies for Unsaturated Diols
Hex-3-ene-1,6-diol is a symmetrical diol with two primary hydroxyl groups. The main regioselectivity challenge is not differentiating between two different types of hydroxyl groups, but rather controlling the reaction to favor the formation of the monoester over the diester. This is typically achieved by controlling the stoichiometry of the reactants, using a molar excess of the diol relative to benzoic acid.
Reaction Kinetics and Mechanistic Studies of Esterification Processes
The mechanism of acid-catalyzed Fischer esterification is a well-established, multi-step equilibrium process. masterorganicchemistry.com
Protonation: The catalyst (H⁺) protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon significantly more electrophilic. youtube.com
Nucleophilic Attack: A molecule of the alcohol (hex-3-ene-1,6-diol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product. youtube.com
Kinetic studies of the esterification of benzoic acid with various alcohols, such as ethanol (B145695) and butanol, show that the reaction typically follows first-order kinetics with respect to the carboxylic acid. researchgate.netresearchgate.net The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net The equilibrium conversion increases with higher temperatures and a greater excess of the alcohol. researchgate.net
| Reactants | Catalyst | Temperature (K) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Benzoic Acid + Ethanol | Functionalized Silica Gel (S1) | 328.15 - 337.65 | 65.9 | researchgate.net |
| Benzoic Acid + Ethanol | Functionalized Silica Gel (S3) | 328.15 - 337.65 | 44.9 | researchgate.net |
| Benzoic Acid + Isoamyl Alcohol | p-Toluenesulfonic Acid | 353.15 - 383.15 | 50.45 | researchgate.net |
| Benzoic Acid + 1-Butyl Alcohol | p-Toluenesulfonic Acid | 365.2 - 389.4 | 58.40 | researchgate.net |
Supramolecular Assembly and Co-crystallization of Benzoic Acid with Hex-3-ene-1,6-diol
Beyond covalent synthesis, benzoic acid and hex-3-ene-1,6-diol can interact through non-covalent forces like hydrogen bonds and van der Waals interactions to form ordered, multi-component crystalline structures known as co-crystals. nih.gov A co-crystal is a single crystalline material composed of two or more different molecules in a stoichiometric ratio. researchgate.net
Design Principles for Carboxylic Acid-Diol Co-crystals
The design of co-crystals is guided by the principles of crystal engineering and supramolecular chemistry, which focus on predictable patterns of intermolecular interactions called supramolecular synthons. nih.govmdpi.com For a system containing a carboxylic acid and a diol, the most prominent interactions involve hydrogen bonds.
Key design considerations include:
Hydrogen Bond Hierarchy: Following Etter's rules, the strongest hydrogen bond donors will interact with the strongest acceptors. The carboxylic acid group (-COOH) is an excellent hydrogen bond donor and acceptor, as is the hydroxyl group (-OH) of the diol. nih.gov
Supramolecular Synthons: The most common and robust synthon in carboxylic acids is the acid-acid dimer, a cyclic motif formed by two hydrogen bonds. mdpi.com However, in the presence of another strong hydrogen-bonding partner like an alcohol, the formation of an acid-alcohol heterosynthon becomes competitive and is often favored. nih.govresearchgate.net
Stoichiometric Ratio: The 1:1, 1:2, or 2:1 ratio of benzoic acid to hex-3-ene-1,6-diol in a potential co-crystal will depend on which combination of synthons leads to the most stable crystal lattice packing.
pKa Rule: The difference in pKa values between the acidic and basic components can help predict whether a co-crystal (no proton transfer) or a salt (proton transfer) will form. For a co-crystal to form between a carboxylic acid and a very weak base (like an alcohol), the difference (ΔpKa) should be small (typically < 0). mdpi.com
Solution and Solid-State Co-crystallization Methodologies
Several experimental techniques are available to screen for and produce co-crystals. These can be broadly categorized as solution-based or solid-state methods. nih.govpharmacyjournal.in
Solution-based methods involve dissolving both co-formers in a suitable solvent system and inducing crystallization.
Solvent Evaporation: A solution containing stoichiometric amounts of the components is slowly evaporated, increasing the concentration until supersaturation is reached and co-crystals form. mdpi.com
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the solubility of the components decreases, the co-crystal precipitates. mdpi.com This requires knowledge of the system's phase diagram.
Slurry Crystallization: A suspension (slurry) of the components is stirred in a solvent where they have limited solubility. Over time, the system equilibrates to the most stable solid form, which is often the co-crystal. mdpi.com
Solid-state methods involve the direct interaction of the solid components, often with minimal or no solvent.
Neat Grinding: The solid components are ground together in a mortar and pestle or a ball mill. The mechanical energy facilitates the formation of co-crystal nuclei at the particle interfaces. nih.govnih.gov
Liquid-Assisted Grinding (LAG): A small, catalytic amount of a liquid is added during grinding. The liquid acts as a medium for molecular transport, accelerating the transformation to the co-crystal phase. nih.gov
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solvent Evaporation | Slow removal of solvent to induce supersaturation and crystallization. | Simple setup, can produce high-quality single crystals for analysis. | Time-consuming, not easily scalable, risk of forming solvates. |
| Cooling Crystallization | Reduced solubility at lower temperatures leads to crystallization. | Good control over crystal properties, scalable for industrial use. | Requires a significant difference in solubility with temperature. |
| Slurry Crystallization | Equilibration of a suspension to the most thermodynamically stable solid phase. | Effective for finding the most stable form, can be used for screening. | Can be slow, solvent selection is critical. |
| Neat (Dry) Grinding | Mechanical force induces solid-state reactions and phase transformations. | Solvent-free (green), rapid screening, can produce novel forms. nih.gov | Can result in amorphous material or incomplete conversion, difficult to monitor. |
| Liquid-Assisted Grinding (LAG) | Grinding with a small amount of solvent to catalyze the co-crystallization. | More efficient and often yields more crystalline product than neat grinding. nih.gov | Solvent choice can influence the final crystal form. |
Investigation of Stoichiometric Ratios in Co-crystal Formation
The primary approach to investigating stoichiometric ratios in the formation of co-crystals involves systematically varying the molar ratios of the constituent molecules during the crystallization process. This is often done in conjunction with various analytical techniques to identify the stoichiometry of the resulting solid phases.
Screening Methods:
A common strategy is to perform co-crystallization experiments using a range of stoichiometric ratios of the active pharmaceutical ingredient (API), in this case, benzoic acid, and the co-former, hex-3-ene-1,6-diol. These screening experiments can be carried out using several methods:
Solution-based methods: This involves dissolving the two components in a suitable solvent or a mixture of solvents in different molar ratios (e.g., 2:1, 1:1, 1:2). The co-crystals are then formed by slow evaporation of the solvent, cooling, or by the addition of an anti-solvent.
Solid-state methods (Grinding): Liquid-assisted grinding (LAG) is a popular technique where the two solid components are ground together with a small amount of a liquid. The stoichiometry of the starting materials is varied to explore the formation of different co-crystal phases.
Analytical Techniques for Stoichiometry Determination:
Once crystalline material is obtained, various analytical techniques are employed to determine the stoichiometry of the co-crystal.
Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the crystal structure and, consequently, the precise stoichiometric ratio of the components in the co-crystal.
Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying the crystalline phases present in a bulk sample. By comparing the experimental PXRD pattern with calculated patterns from known structures or with patterns from pure components, the formation of a new co-crystal phase can be confirmed. It can also be used to analyze mixtures of different stoichiometric forms.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial. DSC can identify the melting point of the co-crystal, which is typically different from the melting points of the individual components. TGA can reveal the weight loss of the components upon heating, which can be correlated to their stoichiometric ratio in the co-crystal. For instance, in a hypothetical 1:1 co-crystal of benzoic acid (C7H6O2, Molar Mass: 122.12 g/mol ) and hex-3-ene-1,6-diol (C6H12O2, Molar Mass: 116.16 g/mol ), the theoretical weight percentage of each component could be calculated and compared with the experimental TGA data.
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can provide information about the intermolecular interactions between the components in the co-crystal, which can be indicative of co-crystal formation. Nuclear Magnetic Resonance (NMR) spectroscopy of the dissolved co-crystal can be used to quantify the molar ratio of the components.
Illustrative Research Findings from Analogous Systems:
While direct data for the benzoic acid/hex-3-ene-1,6-diol system is unavailable, studies on other benzoic acid co-crystals highlight the importance of stoichiometry. For example, research on the co-crystallization of benzoic acid with sodium benzoate has shown the formation of co-crystals with different stoichiometric ratios, such as 2:1 and 1:1, depending on the crystallization conditions. mdpi.comresearchgate.netsci-hub.se Similarly, studies on benzoic acid with various nitrogen-containing bases have also reported the formation of co-crystals with different stoichiometries, such as 2:1 and 1:1, which can also exhibit polymorphism. rsc.org
These studies demonstrate that the outcome of a co-crystallization experiment is highly dependent on the initial stoichiometric ratio of the components, as well as other factors like the solvent system and the crystallization technique used.
To systematically investigate the stoichiometric ratios in the formation of co-crystals between benzoic acid and hex-3-ene-1,6-diol, a research plan would typically involve the following steps, summarized in the table below:
| Step | Method | Description | Expected Outcome |
| 1 | Stoichiometric Screening | Prepare mixtures of benzoic acid and hex-3-ene-1,6-diol in various molar ratios (e.g., 3:1, 2:1, 1:1, 1:2, 1:3). | Formation of solid materials which may be co-crystals, physical mixtures, or pure components. |
| 2 | Crystallization | Employ different crystallization techniques such as slow evaporation, cooling crystallization, and liquid-assisted grinding for each stoichiometric ratio. | Crystalline solids suitable for analysis. |
| 3 | Phase Identification | Analyze the solid products using Powder X-ray Diffraction (PXRD). | Identification of new crystalline phases (co-crystals) distinct from the starting materials. |
| 4 | Structural and Stoichiometric Analysis | If single crystals are obtained, perform Single-Crystal X-ray Diffraction (SCXRD). For bulk powders, use a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. | Definitive determination of the crystal structure and stoichiometric ratio of the co-crystal(s). Confirmation of the thermal properties and composition of the bulk material. |
This systematic approach allows researchers to map the phase diagram of the binary system of benzoic acid and hex-3-ene-1,6-diol, identifying the conditions under which different stoichiometric co-crystals can be formed. The detailed research findings from such investigations would provide valuable insights into the crystal engineering of this specific system and enable the targeted synthesis of co-crystals with desired properties.
Structural Characterization and Spectroscopic Analysis of Benzoic Acid Hex 3 Ene 1,6 Diol Systems
Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Hydrogen Bonding Analysis
Vibrational spectroscopy is a powerful tool for probing the hydrogen bonding interactions between benzoic acid and hex-3-ene-1,6-diol (B8789558). In the solid state and concentrated solutions, benzoic acid typically exists as a centrosymmetric dimer, linked by strong hydrogen bonds between the carboxylic acid groups. vjst.vnresearchgate.net This is evident in its infrared (IR) spectrum, which displays a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. docbrown.info The carbonyl (C=O) stretching vibration appears around 1700-1680 cm⁻¹. docbrown.info
Hex-3-ene-1,6-diol, with its two hydroxyl groups, will show a broad O-H stretching band around 3300-3400 cm⁻¹ due to its own intermolecular hydrogen bonding.
When the two components are mixed, particularly in a co-crystal, the hydrogen bonding landscape is significantly altered. The characteristic O-H band of the benzoic acid dimer would be expected to disappear and be replaced by new, sharper bands corresponding to the newly formed hydrogen bonds between the carboxylic acid of benzoic acid and the hydroxyl groups of hex-3-ene-1,6-diol (O-H···O). Concurrently, the C=O stretching frequency of benzoic acid would likely shift, reflecting the change in its electronic environment upon forming a hydrogen bond with the diol's hydroxyl group, as opposed to another benzoic acid molecule. ucl.ac.uk
Raman spectroscopy would provide complementary information. The formation of a co-crystal could be monitored in real-time by observing shifts in key Raman bands, such as the carbonyl stretching mode of benzoic acid. mdpi.com For instance, in the formation of a theophylline-benzoic acid cocrystal, a distinct peak shift from 1688 cm⁻¹ to 1678 cm⁻¹ was observed, indicating the formation of the new hydrogen-bonded structure. mdpi.com A similar shift would be anticipated in the benzoic acid-hex-3-ene-1,6-diol system.
Table 1: Expected Vibrational Spectroscopy Peak Shifts for Benzoic Acid-Hex-3-ene-1,6-diol Interaction
| Functional Group | Pure Compound (cm⁻¹) | Expected in Co-crystal (cm⁻¹) | Rationale |
|---|---|---|---|
| Benzoic Acid O-H Stretch | 2500-3300 (very broad) | Sharper bands in 3200-3500 region | Disruption of dimer and formation of new acid-alcohol H-bonds. |
| Benzoic Acid C=O Stretch | 1680-1700 | Shift to lower or higher frequency | Change in H-bond acceptor environment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for System Composition and Structural Elucidation
NMR spectroscopy is invaluable for determining the composition of the system in solution and providing structural details.
In ¹H NMR, the carboxylic acid proton of benzoic acid is highly deshielded and typically appears as a broad singlet far downfield (around 12-13 ppm), though its visibility can be affected by solvent and concentration. docbrown.info The aromatic protons of benzoic acid show distinct multiplets in the 7.5-8.2 ppm region. rsc.org For hex-3-ene-1,6-diol, one would expect signals for the hydroxyl protons (which are exchangeable and may have a variable chemical shift), the vinylic protons of the C=C double bond (around 5.5 ppm), and the methylene (B1212753) protons adjacent to the hydroxyl groups and the double bond.
Upon formation of a hydrogen-bonded complex in solution, the chemical shift of the carboxylic acid proton of benzoic acid and the hydroxyl protons of the diol would be most affected, likely shifting downfield due to the deshielding effect of the hydrogen bond. Changes in the chemical shifts of the diol's methylene protons adjacent to the hydroxyl groups would also be expected.
In ¹³C NMR, the carbonyl carbon of benzoic acid is found around 172 ppm, with the aromatic carbons appearing between 128 and 134 ppm. docbrown.info For the diol, signals for the sp² carbons of the double bond and the sp³ carbons bonded to the oxygen atoms would be characteristic. The formation of a co-crystal or adduct would induce small but measurable changes in the chemical shifts of the carbons involved in or near the hydrogen bonding interface.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for the Benzoic Acid-Hex-3-ene-1,6-diol System
| Proton Environment | Pure Benzoic Acid | Pure Hex-3-ene-1,6-diol | Expected in H-Bonded System |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.5 (broad s) | N/A | Shifted downfield (>12.5 ppm) |
| Aromatic (C₆H₅) | ~7.5-8.2 (m) | N/A | Minor shifts |
| Diol Hydroxyl (-OH) | N/A | Variable (e.g., 2-4 ppm) | Shifted downfield |
| Vinylic (=CH) | N/A | ~5.5 (m) | Minor shifts |
| Methylene (-CH₂-O) | N/A | ~4.1 (d) | Shifted downfield |
Mass Spectrometry for Molecular Fragment Analysis and System Confirmation
Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is used to confirm the formation of adducts in the gas phase and to analyze molecular fragments.
For benzoic acid, a characteristic fragmentation in negative ion mode is the loss of carbon dioxide (44 Da) from the deprotonated molecule [M-H]⁻. nih.gov The formation of adduct ions, such as sodium-bridged dimers [2M-2H+Na]⁻, is also common. nih.gov Hex-3-ene-1,6-diol would likely show fragmentation pathways involving water loss and C-C bond cleavage.
In an ESI-MS analysis of a mixture of benzoic acid and hex-3-ene-1,6-diol, one might expect to observe ions corresponding to a non-covalent adduct, such as [Benzoic Acid + Hex-3-ene-1,6-diol + H]⁺ or [Benzoic Acid + Hex-3-ene-1,6-diol - H]⁻. The presence of such an ion would confirm the interaction between the two molecules. Tandem MS (MS/MS) experiments on this parent ion would reveal its fragmentation pattern, likely involving the loss of stable neutral molecules like water and carbon dioxide, providing further structural confirmation of the adduct. nih.govresearchgate.net
X-ray Diffraction Studies of Co-crystals and Solid-State Adducts
X-ray diffraction is the definitive method for characterizing the solid-state structure of crystalline materials.
Single-Crystal X-ray Diffraction for Molecular Packing and Hydrogen Bond Networks
Should a co-crystal of benzoic acid and hex-3-ene-1,6-diol be formed, single-crystal X-ray diffraction (SCXRD) would provide unambiguous proof of its formation and precise details of its three-dimensional structure. SCXRD would elucidate the exact hydrogen bonding scheme, bond lengths, and bond angles. A likely and energetically favorable interaction would be the formation of a robust hydrogen bond between the carboxylic acid group of benzoic acid (donor) and a hydroxyl group of the diol (acceptor). researchgate.net The second hydroxyl group of the diol and the carbonyl oxygen of the benzoic acid could then participate in further hydrogen bonding, leading to the formation of extended chains or more complex three-dimensional networks, which dictate the molecular packing in the crystal lattice. researchgate.net
Powder X-ray Diffraction for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is an essential technique for routine phase identification. A simple physical mixture of benzoic acid and hex-3-ene-1,6-diol would produce a PXRD pattern that is a superposition of the patterns of the two individual components. In contrast, the formation of a new co-crystalline phase would result in a unique PXRD pattern with characteristic diffraction peaks at different 2θ angles from either of the starting materials. mdpi.com This technique is crucial for confirming that a new solid phase has been created, as demonstrated in studies of theophylline-benzoic acid co-crystals. mdpi.com PXRD is also the primary tool for screening for different polymorphic forms of the co-crystal, which would each exhibit a distinct diffraction pattern. units.it
Thermal Analysis Techniques (e.g., DSC) for Phase Transition Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to characterize the phase transitions of the system, such as melting and crystallization. Pure benzoic acid has a well-defined melting point at approximately 122 °C (395 K). mdpi.com
When analyzing a solid sample of the benzoic acid-hex-3-ene-1,6-diol system, the DSC thermogram would be highly informative. If the solid is a simple mixture, one might observe thermal events corresponding to the melting of the individual components, possibly at depressed temperatures if a eutectic mixture is formed. However, if a stable co-crystal has formed, the DSC trace would ideally show a single, sharp endothermic peak corresponding to the melting point of the co-crystal, which would be distinct from the melting points of the pure components. mdpi.com For example, the theophylline-benzoic acid cocrystal melts at 411.1 K, which is different from both theophylline (B1681296) (545.5 K) and benzoic acid (395.1 K). mdpi.com
Table 3: Hypothetical Thermal Analysis Data (DSC)
| Sample | Melting Point (°C) | Interpretation |
|---|---|---|
| Benzoic Acid | ~122 | Melting of pure component. |
| Hex-3-ene-1,6-diol | (Hypothetical) ~45 | Melting of pure component. |
| Physical Mixture (1:1) | Endotherms near 45°C and 122°C | Simple mixture of components (possibly eutectic). |
Compound Information
Table 4: Compounds Mentioned in this Article
| Compound Name | IUPAC Name | Molecular Formula | Structure |
|---|---|---|---|
| Benzoic acid | Benzoic acid | C₇H₆O₂ | C₆H₅COOH |
Theoretical and Computational Investigations of Benzoic Acid Hex 3 Ene 1,6 Diol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Interaction Energies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for understanding the electronic structure and interaction energies between molecules at the atomic level. nih.govresearchgate.net For the benzoic acid-hex-3-ene-1,6-diol system, DFT could be employed to elucidate the fundamental forces governing their potential interactions.
Researchers could model various possible conformations of the two molecules to determine the most stable geometric arrangements. Key parameters that would be calculated include:
Interaction Energies: These calculations would quantify the strength of the non-covalent interactions, such as hydrogen bonds, between the carboxylic acid group of benzoic acid and the hydroxyl groups of hex-3-ene-1,6-diol (B8789558). A negative interaction energy would indicate a stable complex.
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the regions of the molecules most likely to be involved in chemical reactions. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov
Electron Density Distribution: Mapping the electron density would visually represent the areas of high and low electron concentration, highlighting the electrostatic potential and the nature of the bonding interactions.
A hypothetical data table summarizing the results of such a DFT study is presented below.
Table 1: Hypothetical DFT Calculation Results for Benzoic Acid-Hex-3-ene-1,6-diol Interaction (Note: This data is illustrative and not based on published experimental results.)
| Parameter | Calculated Value | Significance |
|---|---|---|
| Interaction Energy (kcal/mol) | -12.5 | Indicates a stable hydrogen-bonded complex. |
| HOMO-LUMO Gap (eV) | 5.2 | Relates to the kinetic stability of the complex. |
| Key Interatomic Distance (Å) (O-H...O) | 1.85 | Suggests a strong hydrogen bond between the carboxylic acid and a hydroxyl group. |
Molecular Dynamics Simulations for Understanding Supramolecular Interactions in Solution and Solid Phases
Molecular Dynamics (MD) simulations can model the behavior of molecules over time, providing insights into dynamic processes in both solution and solid states. mdpi.comresearchgate.netunimi.it For the benzoic acid-hex-3-ene-1,6-diol system, MD simulations could be used to explore how these molecules interact in a condensed phase.
Key applications of MD simulations for this system would include:
Aggregation and Self-Assembly in Solution: MD simulations could predict whether benzoic acid and hex-3-ene-1,6-diol molecules tend to aggregate in a solvent and what types of clusters they might form. researchgate.net This is crucial for understanding the initial stages of co-crystal nucleation.
Radial Distribution Functions: These functions can be calculated from MD trajectories to show the probability of finding one molecule at a certain distance from another, revealing the structure of the solvent shell and the preferred intermolecular distances.
Dynamics of Hydrogen Bonding: MD can track the formation and breaking of hydrogen bonds over time, providing a dynamic picture of the interactions between the two components.
An illustrative data table from a hypothetical MD simulation is shown below.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for Benzoic Acid-Hex-3-ene-1,6-diol in a Solvent (Note: This data is illustrative and not based on published experimental results.)
| Simulation Parameter | Value | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | To describe the interatomic forces. |
| Solvent | Explicit Water Model (e.g., TIP3P) | To simulate an aqueous environment. |
| Simulation Time | 100 ns | To observe the system's evolution over a meaningful timescale. |
| Temperature | 298 K | To simulate room temperature conditions. |
Prediction of Supramolecular Synthons and Co-crystal Formation Propensity
The concept of supramolecular synthons is central to crystal engineering, referring to robust and predictable non-covalent interactions that guide the formation of crystal structures. mdpi.com Computational methods can be used to predict the likelihood of co-crystal formation between two compounds and to identify the most probable synthons. researchgate.netbrieflands.comresearchgate.net
For the benzoic acid-hex-3-ene-1,6-diol system, computational screening could involve:
Hydrogen Bond Propensity Analysis: This method evaluates the relative likelihood of different hydrogen bond pairings to predict the most probable interactions that will form in a co-crystal.
Molecular Electrostatic Potential (MEP) Surface Analysis: MEP maps can identify regions of positive and negative electrostatic potential on the molecules, which correspond to likely sites for hydrogen bond donors and acceptors.
Lattice Energy Calculations: By calculating and comparing the lattice energies of the individual components' crystals versus a hypothetical co-crystal, one can predict the thermodynamic favorability of co-crystal formation. mdpi.com
A potential supramolecular synthon between benzoic acid and hex-3-ene-1,6-diol would likely involve a hydrogen bond between the carboxylic acid group and one of the alcohol groups.
Table 3: Hypothetical Supramolecular Synthon Prediction for Benzoic Acid-Hex-3-ene-1,6-diol (Note: This data is illustrative and not based on published experimental results.)
| Synthon Type | Interacting Groups | Predicted Stability |
|---|---|---|
| Heterosynthon | Carboxylic acid - Alcohol | High |
| Homosynthon | Carboxylic acid - Carboxylic acid | Moderate |
| Homosynthon | Alcohol - Alcohol | Moderate |
Computational Studies on Reaction Mechanisms and Energetics of Esterification and Derivatization
Computational chemistry is instrumental in elucidating the mechanisms and energetics of chemical reactions, such as the esterification of a carboxylic acid with an alcohol. dnu.dp.uaresearchgate.net The Fischer esterification is a classic example where an acid catalyst is used to produce an ester from a carboxylic acid and an alcohol. masterorganicchemistry.com
For the reaction between benzoic acid and hex-3-ene-1,6-diol, computational studies could:
Map the Reaction Pathway: By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the esterification reaction can be constructed.
Determine Activation Energies: The energy barrier for the reaction, or activation energy, can be calculated to predict the reaction rate. researchgate.net
Investigate the Role of Catalysts: The effect of an acid catalyst on the reaction mechanism and activation energy can be modeled to understand how it accelerates the reaction.
The reaction could potentially lead to a mono-ester or a di-ester, and computational studies could predict the selectivity of the reaction under different conditions.
Table 4: Hypothetical Energetics for the Esterification of Benzoic Acid with Hex-3-ene-1,6-diol (Note: This data is illustrative and not based on published experimental results.)
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|
| Mono-esterification | 25 | -5 |
| Di-esterification | 30 | -8 |
Advanced Applications and Materials Science Perspectives of Benzoic Acid Hex 3 Ene 1,6 Diol Systems
Utilization as Monomers in Polymer Synthesis
The bifunctional nature of hex-3-ene-1,6-diol (B8789558) makes it a valuable monomer for step-growth polymerization. The hydroxyl groups at either end of the C6 chain can react with dicarboxylic acids or diisocyanates to form polyesters and polyurethanes, respectively. The internal double bond is typically preserved during this initial polymerization, making it available for post-polymerization modifications like cross-linking.
Polyesters: The synthesis of unsaturated polyesters is commonly achieved through the polycondensation of diols with dicarboxylic acids (or their derivatives). researchgate.net In a system involving hex-3-ene-1,6-diol, it would react with a dicarboxylic acid, such as adipic acid or terephthalic acid, to form a linear polyester (B1180765) chain with repeating unsaturated units. Benzoic acid can be introduced as a monofunctional reagent to control the molecular weight by end-capping the polymer chains. This process terminates chain growth and can be used to fine-tune the final properties of the polymer. scientific.net The synthesis is often catalyzed by acids or metal-based catalysts. researchgate.netnih.gov The presence of the double bond from hex-3-ene-1,6-diol in the polyester backbone allows for a secondary curing reaction, often through free-radical polymerization, to create a cross-linked thermoset material. acs.orgnih.gov
Polyurethanes: Polyurethane synthesis involves the polyaddition reaction between a diol and a diisocyanate. acs.orgrsc.org Hex-3-ene-1,6-diol can serve as a chain extender or as part of the polyol component. acs.org The reaction with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or hexamethylene diisocyanate (HDI), forms the characteristic urethane (B1682113) linkages. nih.govcolab.ws The synthesis can be performed in bulk or solution and is often catalyzed by organometallic compounds or amines. nih.govacs.org Similar to polyesters, the unsaturation from hex-3-ene-1,6-diol is retained in the polyurethane backbone, offering a route to materials that can be cross-linked or functionalized after the initial polymerization.
The inclusion of an unsaturated diol like hex-3-ene-1,6-diol significantly impacts the properties and architecture of the resulting polymers. mdpi.com
Cross-linking and Thermoset Formation: The most direct influence is the ability to form cross-linked networks. The double bonds along the polymer chains can react with a vinyl monomer (like styrene) or with each other in the presence of a radical initiator, transforming a linear, thermoplastic polymer into a rigid, three-dimensional thermoset network. acs.orgresearchgate.net This process dramatically increases the material's strength, stiffness, and thermal stability.
Mechanical and Thermal Properties: The properties of the final polymer can be tailored by the choice of monomers. mdpi.com The flexibility of the hex-3-ene-1,6-diol chain can impart a degree of elasticity to the polymer. However, upon cross-linking, the material becomes much more rigid. The trans-(E) isomer of the diol, being more linear, can lead to more ordered packing and potentially higher crystallinity and melting points in the linear polymer compared to the cis-(Z) isomer.
Functionalization: The double bond serves as a reactive handle for a variety of chemical modifications beyond cross-linking. For instance, reactions like epoxidation, hydrogenation, or thiol-ene additions can be performed on the polymer to introduce new functional groups, thereby altering the material's surface properties, biocompatibility, or chemical resistance. nih.govacs.org
Table 1: Impact of Unsaturated Diol on Polymer Properties
| Property | Influence of Hex-3-ene-1,6-diol Incorporation | Research Finding |
|---|---|---|
| Cross-linking Density | The concentration of the diol directly correlates to the number of available C=C bonds for cross-linking. | Higher unsaturated diol content allows for a higher cross-linking density, leading to increased stiffness and thermal stability. acs.orgresearchgate.net |
| Mechanical Strength | Increases significantly after cross-linking. The flexibility of the C6 chain can enhance toughness. | The choice of diol is a key factor in tailoring the mechanical properties of unsaturated polyester resins. mdpi.com |
| Thermal Stability | Cross-linking enhances thermal stability. The inherent stability of the diol also contributes. | Polyesters derived from certain heteroaromatic diols have shown high thermal stability. nih.gov |
| Chemical Reactivity | The C=C bond allows for post-polymerization functionalization. | The ability to be modified by free radical addition makes these polymers valuable for creating functional materials like drug delivery vehicles. acs.orgnih.gov |
Strategic Building Blocks in Complex Organic Synthesis
The dual functionality of hex-3-ene-1,6-diol makes it a valuable and versatile building block for the synthesis of complex organic molecules.
The hydroxyl groups and the double bond in hex-3-ene-1,6-diol can be exploited in a range of stereoselective reactions. Stereoselective reactions are crucial in organic synthesis as they favor the formation of one stereoisomer over another. masterorganicchemistry.com
Asymmetric Epoxidation: The alkene can undergo Sharpless asymmetric epoxidation, where the presence of the nearby hydroxyl groups can direct the stereochemical outcome, leading to the formation of a specific enantiomer of the resulting epoxy alcohol.
Directed Hydrogenation: The hydroxyl groups can coordinate to a metal catalyst, directing the addition of hydrogen from one face of the double bond, resulting in a stereoselective reduction to hexane-1,6-diol.
Dihydroxylation: Asymmetric dihydroxylation of the double bond, using reagents like AD-mix, can introduce two new stereocenters, leading to the formation of specific stereoisomers of hexane-1,3,4,6-tetraol. The stereochemistry of the starting diol (cis or trans) is critical in determining the product's final stereochemistry.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. researchgate.net A system involving benzoic acid and hex-3-ene-1,6-diol could be designed to participate in such reactions.
For example, a Passerini or Ugi MCR could potentially be developed. researchgate.net In a hypothetical Ugi-type reaction, one could envision a reaction between benzoic acid, an amine, an isocyanide, and an aldehyde derived from the oxidation of one of the hydroxyl groups of hex-3-ene-1,6-diol. This would result in a complex molecule incorporating all four components in a single, efficient step, retaining the unsaturation and the second hydroxyl group for further transformations. Several MCRs are known to utilize benzoic acid or its derivatives as one of the key components. beilstein-journals.orgresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing benzoic acid and hex-3-ene-1,6-diol in laboratory settings?
- Answer :
- Benzoic acid : Synthesized via partial oxidation of toluene using oxygen and manganese/cobalt naphthenate catalysts (e.g., 100–150°C, atmospheric pressure). Monitor reaction progress via FTIR or GC-MS to detect intermediate byproducts .
- Hex-3-ene-1,6-diol : Prepared via metathesis reactions of allyl alcohol derivatives (e.g., but-3-en-1-ol) using Grubbs-type catalysts. Optimize solvent polarity (e.g., dichloromethane) and reaction time to minimize oligomerization .
Q. How can researchers verify the purity of benzoic acid and hex-3-ene-1,6-diol for experimental use?
- Answer :
- Benzoic acid : Use LC-MS (e.g., reverse-phase C18 columns) with calibration curves for quantification. Validate linearity (e.g., 0.1–10 ppm range) and repeatability (e.g., ≤2% RSD for 4 ppm standards) .
- Hex-3-ene-1,6-diol : Characterize via H NMR (δ 5.4–5.6 ppm for alkene protons) and GC-MS. Confirm diol functionality using derivatization (e.g., acetylation followed by FTIR analysis of ester peaks) .
Q. What analytical techniques are recommended for quantifying benzoic acid in biological matrices like microbial cultures?
- Answer :
- Deploy LC-MS/MS with isotopically labeled internal standards (e.g., C-benzoic acid) to correct matrix effects. Use protocols from non-target screening workflows, including biotic/abiotic degradation controls (e.g., monitoring glutaraldehyde interference) .
Advanced Research Questions
Q. How can contradictions in benzoic acid’s preservative efficacy across biological systems be resolved experimentally?
- Answer :
- Conduct dose-response studies in model organisms (e.g., Saccharomyces cerevisiae) under controlled pH (4–6) and nutrient conditions. Analyze transcriptomic profiles (e.g., TPO1 upregulation via qPCR) and intracellular amino acid depletion to identify resistance mechanisms . Cross-validate with LC-MS metabolomics to correlate efficacy with metabolic pathway disruptions .
Q. What strategies improve hex-3-ene-1,6-diol synthesis yield while reducing byproducts?
- Answer :
- Optimize metathesis catalysts (e.g., Hoveyda-Grubbs catalyst) in inert atmospheres. Use design-of-experiment (DOE) frameworks to vary temperature (40–80°C), solvent (toluene vs. THF), and substrate ratios. Monitor byproducts (e.g., oligomers) via HPLC and adjust residence time to favor diol formation .
Q. How do thermochemical properties of benzoic acid influence its stability in high-temperature experiments?
- Answer :
- Refer to vapor pressure data (e.g., 0.13 kPa at 122°C) and sublimation enthalpy (ΔsubH = 395.5 kJ/mol) to design controlled heating setups. Use adiabatic calorimetry (0–410 K) to predict phase transitions and avoid decomposition during thermal analysis .
Q. What methodologies elucidate the degradation pathways of benzoic acid under environmental stressors?
- Answer :
- Employ LC-MS/MS non-target screening with R scripting for peak alignment (e.g., patRoon workflow). Compare biotic degradation (microbial consortia) vs. abiotic pathways (UV exposure), and use O isotopic labeling to trace hydroxylation intermediates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on benzoic acid’s post-removal effects in longitudinal studies?
- Answer :
- In animal models (e.g., weanling pigs), abrupt benzoic acid withdrawal may cause rebound growth inhibition due to microbiome dysbiosis. Design phased withdrawal experiments with gradual dose reduction (e.g., 0.50% → 0.25% over 14 days) and monitor fecal SCFA levels to distinguish direct vs. indirect effects .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
